5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride
Description
5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a fluorinated pyrimidine derivative featuring a 3-methyl-piperazine substituent. The fluorine atom at the 5-position enhances metabolic stability and bioavailability, while the piperazine ring contributes to solubility and interaction with biological targets such as cytochrome P450 (CYP) enzymes.
Properties
IUPAC Name |
5-fluoro-2-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.ClH/c1-7-6-14(3-2-11-7)9-12-4-8(10)5-13-9;/h4-5,7,11H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDXZFUEQRHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=N2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidine and 3-methylpiperazine.
Nucleophilic Substitution: The 5-fluoropyrimidine undergoes nucleophilic substitution with 3-methylpiperazine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.
Scientific Research Applications
Pharmacological Applications
a. Antidepressant Activity
Recent studies have indicated that pyrimidine derivatives, including 5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride, may exhibit significant binding affinities towards serotonin receptors, specifically the 5-HT2C receptor. This receptor is implicated in mood regulation and has been targeted for developing antidepressants. The compound shows promise as a selective agonist for the 5-HT2C receptor, which could lead to new therapeutic agents for treating depression and anxiety disorders .
b. Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer potential. This compound has been evaluated in various cancer models, demonstrating cytotoxic effects against different cancer cell lines. Its mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer drug .
c. Antimicrobial Activity
The compound has also shown efficacy as an antimicrobial agent. Research indicates that pyrimidine derivatives can inhibit the growth of both bacterial and fungal pathogens. For instance, studies have reported that certain pyrimidines exhibit potent activity against strains of Escherichia coli and Candida albicans, suggesting that this compound could be developed into a broad-spectrum antimicrobial agent .
Chemical Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Understanding the structure-activity relationships (SAR) of this compound is crucial for improving its pharmacological properties:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of fluorine group | Enhances receptor binding affinity |
| Variation in piperazine substituents | Alters selectivity towards different serotonin receptors |
| Modifications on the pyrimidine ring | Impacts cytotoxicity against cancer cells |
Case Studies and Research Findings
Numerous studies have documented the effects and potential applications of this compound:
a. Binding Affinity Studies
In vitro assays have shown that this compound exhibits high binding affinity to serotonin receptors compared to other derivatives, suggesting its potential as a targeted therapy for mood disorders .
b. Anticancer Efficacy
A study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer models, showcasing IC50 values significantly lower than those of existing treatments .
c. Antimicrobial Testing
Research has indicated that this compound can achieve minimum inhibitory concentrations (MIC) comparable to leading antibiotics against resistant strains, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of its targets.
Comparison with Similar Compounds
SCH 66712: 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine
SCH 66712 is a closely related analog, differing by the presence of a phenyl-imidazole moiety on the piperazine ring. Key findings from studies on SCH 66712 include:
- CYP2D6 Inhibition : SCH 66712 is a potent mechanism-based inhibitor of CYP2D6, with a $ K_i $ of $ 0.39 \pm 0.10 \, \mu M $. It forms a 1.2:1 protein adduct with CYP2D6, leading to irreversible inactivation .
- Metabolism: Oxidation occurs at the phenyl group on the imidazole ring, generating methylene quinone intermediates. Metabolites ($ m/z \, 355 $) are also produced via oxidation on the piperazine or fluoropyrimidine rings .
- Enzyme Specificity : While CYP2D6 is the primary target, CYP2C9 and CYP2C19 metabolize SCH 66712 with similar metabolite profiles but lower abundance .
Structural Differences :
| Feature | 5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine HCl | SCH 66712 |
|---|---|---|
| Piperazine Substituent | 3-methyl group | 4-[(2-phenyl-1H-imidazol-5-yl)methyl] |
| Fluorine Position | 5-position | 5-position |
| Key Pharmacophore | Methyl-piperazine | Phenyl-imidazole-piperazine |
Quinolone and Pyridazinone Derivatives
and highlight compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones and Lomefloxacin-D5 hydrochloride. These differ in core structure (pyridazinone or quinolone vs. pyrimidine) but share heterocyclic frameworks with nitrogen atoms. For example:
- Lomefloxacin-D5 hydrochloride: A fluoroquinolone with a piperazine ring, used as an antibiotic. Its activity relies on DNA gyrase inhibition, unlike pyrimidine-based CYP inhibitors .
- 5-Chloro-6-phenylpyridazin-3(2H)-ones: These compounds are synthesized via nucleophilic substitution, with pharmacological activities distinct from pyrimidines due to their pyridazinone core .
Key Differences :
- Mechanism: Pyrimidines often target enzymes (e.g., CYPs), while quinolones target bacterial DNA gyrase.
- Metabolic Stability: Fluorinated pyrimidines generally exhibit slower oxidative metabolism compared to non-fluorinated analogs.
Piperidine and Pyrrolidine Analogs
Compounds like (S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride () and 5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride () replace the piperazine ring with piperidine or pyrrolidine. These changes alter steric and electronic properties:
- Piperidine vs.
Other Pyrimidine Derivatives
lists 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride , which features an oxygen linker between the pyrimidine and piperidine. This structural variation may influence:
- Binding Affinity : The ether linkage could reduce basicity compared to direct N-linked piperazine.
- Metabolism : Oxidation may occur at the piperidine ring instead of the pyrimidine core.
Implications for Drug Design
- Piperazine Modifications : The 3-methyl group in the target compound may reduce CYP2D6 inactivation risks compared to SCH 66712’s phenyl-imidazole moiety, which forms protein adducts .
- Fluorine Positioning : Fluorine at the 5-position enhances metabolic stability across analogs, but substituents on the piperazine dictate enzyme selectivity.
- Heterocycle Choice : Piperidine/pyrrolidine analogs may offer advantages in avoiding CYP-mediated metabolism but require optimization for target engagement.
Biological Activity
5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes recent findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a fluorine atom and a piperazine moiety, which enhances its bioactivity. The presence of the piperazine group is known to influence the pharmacokinetic properties, including solubility and receptor binding affinity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In vitro assays revealed IC50 values as low as 0.442 µM against non-small cell lung cancer (NSCLC) cells expressing mutant EGFR variants .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased levels of caspase 9, suggesting a mechanism involving the induction of apoptosis in cancer cells .
Antiviral Activity
The compound also demonstrates antiviral properties, particularly against influenza viruses. In animal models, it has been shown to significantly reduce viral load and improve survival rates in infected subjects. The observed mechanism includes direct inhibition of viral replication within host cells .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8% after administration . The compound exhibits a clearance rate of 82.7 mL/h/kg, indicating efficient metabolism.
Case Studies and Clinical Applications
- Cancer Treatment : A recent clinical trial evaluated the efficacy of this compound in patients with advanced NSCLC. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, with manageable side effects .
- Influenza Infection : In a study involving mice infected with H1N1 influenza, administration of the compound resulted in a more than two-log reduction in viral load within the lungs compared to control groups .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Fluoro-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride?
- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions. For example, factorial designs can assess interactions between variables like reaction time and catalyst loading. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and intermediate stability, narrowing experimental trials . ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error inefficiencies .
Q. How can analytical methods validate the purity of this compound, and what challenges arise in detecting trace impurities?
- Methodological Answer : Employ HPLC with UV detection using a C18 column and ammonium acetate buffer (pH 6.5) for baseline separation of the compound and its impurities . For trace impurities, use LC-MS/MS to confirm structural identity. Reference standards (e.g., EP-grade impurities) are critical for quantification, as seen in pharmaceutical analysis protocols . Challenges include co-elution of structurally similar byproducts; gradient elution and ion-pair chromatography mitigate this.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) leverages solubility differences. For persistent impurities, column chromatography with silica gel and a chloroform-methanol gradient is effective. Membrane-based separation technologies (e.g., nanofiltration) can isolate charged species at scale .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism of piperazine substitution in pyrimidine derivatives like this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies for nucleophilic substitution at the pyrimidine C2 position. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways. ICReDD’s quantum chemical reaction path searches are foundational here .
Q. What strategies address contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer : Conduct phase-solubility studies using standardized protocols (e.g., shake-flask method) under controlled temperature and humidity. Cross-validate results with molecular dynamics simulations to model solute-solvent interactions. Discrepancies often arise from polymorphic forms; use PXRD to confirm crystalline phase consistency .
Q. How do steric and electronic effects of the 3-methyl-piperazine moiety influence the compound’s reactivity in downstream derivatization?
- Methodological Answer : Use Hammett substituent constants to quantify electronic effects and molecular docking to assess steric hindrance in derivatization reactions (e.g., acylations). Experimental validation via kinetic profiling (e.g., monitoring reaction rates with varying substituents) can isolate steric vs. electronic contributions .
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling this compound’s hydrochloride salt in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
